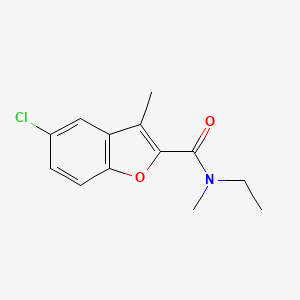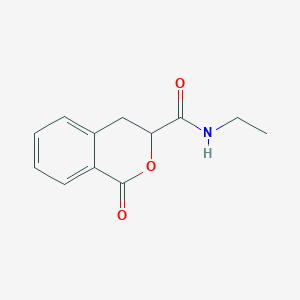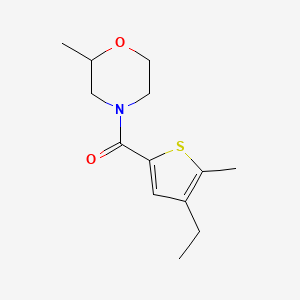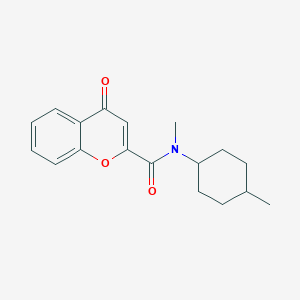![molecular formula C15H22N2O2S B7566465 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one, also known as TAK-659, is a small molecule kinase inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one inhibits the activity of several kinases that are involved in signaling pathways that regulate cell growth and survival. BTK is a key kinase that is involved in B-cell receptor signaling, and its inhibition leads to the disruption of B-cell activation and survival. ITK is a kinase that is involved in T-cell receptor signaling, and its inhibition leads to the suppression of T-cell activation and cytokine production. JAK3 is a kinase that is involved in cytokine signaling, and its inhibition leads to the suppression of cytokine-mediated inflammation.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress cytokine production in immune cells. In preclinical studies, 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has demonstrated efficacy in reducing tumor growth and improving survival in animal models of cancer. It has also shown efficacy in reducing disease activity and improving clinical symptoms in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has several advantages as a research tool, including its potent inhibitory activity against several kinases, its ability to induce apoptosis in cancer cells, and its efficacy in animal models of cancer and autoimmune diseases. However, there are also some limitations to its use in lab experiments. For example, 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, the optimal dosage and dosing regimen for 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one have not been established, and its potential side effects are not yet fully understood.
Future Directions
There are several potential future directions for the research and development of 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one. One possible direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the optimal dosage and dosing regimen for 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one and to better understand its potential side effects. Finally, there is a need for the development of more selective and potent kinase inhibitors that target specific signaling pathways involved in cancer and autoimmune diseases.
Synthesis Methods
The synthesis of 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 3,3-dimethylbutan-1-one with 4-(thiophene-3-carbonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one.
Scientific Research Applications
3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown potent inhibitory activity against several kinases such as BTK, ITK, and JAK3, which are involved in the pathogenesis of these diseases. 3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3,3-dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)10-13(18)16-5-7-17(8-6-16)14(19)12-4-9-20-11-12/h4,9,11H,5-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFIRBNEEPAFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)


![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)